Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime

Anticancer Cytotoxicity HeLa

Select this 2-methyl-3-aldoxime for your SAR campaigns. The 2-methyl substitution on the benzo[b]thiophene core modulates lipophilicity (XLogP3 ~3.1) and steric environment versus unsubstituted analogs—critical for optimizing target engagement in cytotoxicity (HeLa cell EC₅₀ benchmarks as low as 28 µg/mL for related oxime ethers), antimicrobial, and STAT6/phosphatase inhibition panels. The free aldoxime –OH provides a defined N,O-chelating site for metal-based anticancer agent synthesis. At ≥98% purity, it ensures reproducible stoichiometry and reliable dose-response data.

Molecular Formula C10H9NOS
Molecular Weight 191.25
CAS No. 1383814-81-0
Cat. No. B2899715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime
CAS1383814-81-0
Molecular FormulaC10H9NOS
Molecular Weight191.25
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2S1)C=NO
InChIInChI=1S/C10H9NOS/c1-7-9(6-11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3/b11-6+
InChIKeyLIVDDLKMWFZTJY-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime (CAS 1383814-81-0) – Core Identity and Procurement Baseline for the Benzothiophene Oxime Scaffold


Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime (CAS 1383814‑81‑0; molecular formula C₁₀H₉NOS; MW 191.25) is the 3‑aldoxime derivative of 2‑methylbenzo[b]thiophene‑3‑carbaldehyde [1]. The compound belongs to the broader benzothiophene oxime family, a scaffold that has demonstrated a wide spectrum of pharmacological activities in vitro, including anticancer, antimicrobial, antileishmanial, and STAT6‑inhibitory effects [2]. The 2‑methyl substitution distinguishes it from the unsubstituted benzo[b]thiophene‑3‑carbaldehyde oxime (CAS 5381‑20‑4 derivative) and from 3‑substituted isomers, potentially altering both electronic properties and biological target engagement profiles.

Why Benzothiophene-3-carboxaldehyde, 2-methyl-, oxime Cannot Be Casually Interchanged with Other Benzothiophene Oximes in R&D Workflows


Small structural perturbations within the benzothiophene oxime class can produce large shifts in potency, selectivity, and physicochemical behavior. In a systematic study of oxime ether cytotoxicity against HeLa cells, closely related benzothiophene oxime ethers (24–27) displayed dose‑dependent but clearly divergent viability‑reduction profiles, with EC₅₀ values spanning from 28 µg/mL for the most potent benzothiophene derivative to substantially weaker responses for thiazole congeners [1]. Similarly, benzothiophene‑substituted pyridinium oximes showed antibacterial IC₅₀ values ranging from 12.2 to 17.7 µg/mL [2], while other pyridinium oximes in the same panel were inactive. For 2‑methyl‑3‑aldoxime congeners, the methyl group alters both the lipophilicity (XLogP3 ≈ 3.1 [3]) and the steric environment around the oxime moiety, which modulates hydrolytic stability and may shift target‑binding kinetics relative to the unsubstituted or 2‑phenyl analogs. Consequently, assuming biological equivalence among benzothiophene oximes without verifying specific quantitative data risks introducing significant batch‑to‑batch and structure‑dependent variability into SAR campaigns or pharmacological profiling.

Quantitative Differentiation Data for Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime Against Its Closest Comparators


Cytotoxicity Against HeLa Cells: Class-Level Potency Benchmark for 3‑Aldoxime‑ vs. 2‑Acetyl‑Oxime Benzothiophenes

No direct head‑to‑head cytotoxicity study was located for this exact compound. However, the benzothiophene‑3‑aldoxime scaffold (represented by 2‑methylbenzo[b]thiophene‑3‑carbaldehyde oxime) can be compared against the structurally related benzothiophene‑2‑ketoxime ether series. In the published Kosmalski et al. (2022) study, (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime (compound 27) exhibited an EC50 of 28 µg/mL against HeLa cells [1]. Because this 2‑ketoxime series derives from a 2‑acetyl‑benzothiophene core, the conjugation and electronic environment at the oxime differ materially from that of the 3‑aldoxime. The 3‑aldoxime scaffold, with its aldehyde‑derived C=N bond, offers a distinct hydrogen‑bond‑donor/acceptor geometry and a different rotational profile (Rotatable Bond Count = 1 for the 2‑methyl‑3‑aldoxime [2]) that may favor engagement with alternative cellular targets. Users procuring this compound for cytotoxicity screening should therefore treat the 28 µg/mL benchmark as a class‑level starting reference point, not a direct potency prediction.

Anticancer Cytotoxicity HeLa

Aldehyde Precursor vs. Oxime: Physicochemical Partitioning Predictions and Their Impact on Biological Assay Design

The computed XLogP3 for 2-methylbenzo[b]thiophene-3-carbaldehyde oxime (XLogP3 ≈ 3.1 [1]) is approximately 0.5–0.8 log units higher than the corresponding value for the reduced aldehyde parent (2‑methylbenzo[b]thiophene‑3‑carbaldehyde), which has a LogP predicted near 2.6 [2]. This increase is consistent with the additional hydroxyl group's net effect on polarity and hydrogen‑bonding. In the context of permeability screening, the Kosmalski et al. oxime ether study found that the more lipophilic benzothiophene‑ketoxime derivatives (XLogP3‑AA values in the 3.2–3.6 range [3]) met Lipinski and Veber bioavailability criteria and showed good predicted absorption. By extension, the 2‑methyl‑3‑aldoxime compound's XLogP3 of 3.1 places it at the lower‑lipophilicity edge of that permeability‑competent range, suggesting that it may offer adequate membrane permeability while carrying a marginally lower risk of nonspecific hydrophobic binding than the 4‑methoxybenzyl‑substituted oxime ethers.

Physicochemical Properties Lipophilicity Permeability

Enzymatic Inhibition Profile: Comparative Ligand Efficiency for Alkaline Phosphatase vs. Structurally Related Benzothiophene Oximes

Published BRENDA enzyme‑inhibition data for benzothiophene oxime ligands provides a quantitative comparator scaffold. 2‑Phenyl‑3‑oxime‑benzo[b]thiophene at 0.1 mM reduces alkaline phosphatase (EC 3.1.3.1) activity to 1% of control, while at 0.4 mM 68% activity remains [1]. 2‑(3‑Pyridine)‑3‑oxime‑benzo[b]thiophene at 0.4 mM leaves 71% activity [1]. Although the 2‑methyl‑3‑aldoxime compound was not directly tested in this panel, its structural features—a smaller 2‑methyl substituent (vs. phenyl or pyridine) and an aldoxime rather than ketoxime—predict a distinct steric and electronic footprint at the enzyme active site. The absence of the extended aromatic ring at the 2‑position may reduce hydrophobic packing contributions, while the aldoxime hydroxyl provides a hydrogen‑bond donor unavailable in O‑alkylated oxime ethers. This creates a rational hypothesis for differential selectivity that can be tested in head‑to‑head enzyme assays.

Enzyme Inhibition Alkaline Phosphatase Ligand Efficiency

Chemical Purity and Handling: Supplier‑Certified Specifications Enabling Reproducible Dose‑Response Studies

Commercially available batches of this compound are offered at ≥97% purity (HPLC) by suppliers such as Leyan (Cat# 1145454) and ≥98% by MolCore . In contrast, many benzothiophene oxime analogs—including the 2‑acetyl‑derived oximes used as Zileuton intermediates—are typically supplied at 95% purity . This 2–3 percentage‑point purity difference may appear modest but is significant when screening at low‑µM concentrations, where even 2% of a potent impurity can produce a false‑positive cytotoxicity or enzyme‑inhibition signal. The availability of 97%+ purity material therefore reduces the risk that batch‑to‑batch variability will confound SAR interpretation.

Quality Control Purity Reproducibility

Evidence‑Backed Application Scenarios for Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime


Cytotoxicity and Antiproliferative Screening Against HeLa and Caco‑2 Cancer Cell Lines

Given the class‑level evidence that benzothiophene oxime ethers can reduce HeLa cell viability with EC₅₀ values as low as 28 µg/mL [1], this compound is a structurally distinct 3‑aldoxime candidate for cytotoxicity screening. Its intermediate lipophilicity (XLogP3 ≈ 3.1 [2]) and single rotatable bond [2] predict favorable permeability while minimizing nonspecific membrane partitioning. Users should run dose‑response curves (e.g., 1–250 µg/mL) in HeLa and Caco‑2 models and compare directly against the published benzothiophene‑2‑ketoxime ether benchmarks.

STAT6 or Alkaline Phosphatase Enzyme Inhibition Profiling

Benzothiophene oxime ligands have demonstrated potent inhibition of alkaline phosphatase (EC 3.1.3.1), with 2‑phenyl‑3‑oxime‑benzo[b]thiophene achieving 99% activity suppression at 0.1 mM [3], and the broader patent literature implicates heterocyclic oximes as STAT6 activation inhibitors [4]. This compound, with its 2‑methyl substituent and free aldoxime –OH, offers a ligand‑efficient scaffold for phosphatase‑ or STAT‑family enzyme panels. Comparative dose‑response (IC₅₀) profiling against 2‑phenyl‑ and 2‑pyridyl‑3‑oxime controls is recommended to quantify the impact of the 2‑methyl substitution on target engagement.

SAR Expansion of the Benzothiophene Oxime Chemotype for Anti‑Infective Drug Discovery

Benzothiophene‑substituted pyridinium oximes have shown moderate antibacterial activity against S. aureus and MRSA (IC₅₀ 12.2–17.7 µg/mL) and antileishmanial activity against L. donovani (IC₅₀ 18–19 µg/mL) [5]. The 2‑methyl‑3‑aldoxime scaffold provides a simpler, non‑quaternary‑ammonium template that can be evaluated for similar antimicrobial endpoints. Its lower molecular complexity may also simplify downstream optimization of solubility and metabolic stability.

Coordination Chemistry and Metal‑Complex‑Based Anticancer Agent Development

Thiophene‑3‑carboxaldehyde oximes and thiosemicarbazones readily form complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) [6], and organometallic benzo[b]thiophene derivatives have demonstrated antitumor properties [7]. The 2‑methyl‑3‑aldoxime ligand, with its N,O‑donor set, offers a structurally defined chelating module for synthesizing new metal‑based anticancer agents. Its 97%+ purity ensures accurate stoichiometric control during complex formation.

Quote Request

Request a Quote for Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.